molecular formula C12H18BNO5S B2740147 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 2377607-27-5

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B2740147
CAS No.: 2377607-27-5
M. Wt: 299.15
InChI Key: XSBCXWYEYHYNBV-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a specialized organic compound characterized by the presence of a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a pyridin-3-ol structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridin-3-ol group to a pyridine-N-oxide.

  • Reduction: : Reduction of the methanesulfonyl group to a sulfide.

  • Substitution: : Replacement of the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : A wide range of functionalized pyridines.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Potential use in drug discovery and development, especially in designing new therapeutic agents.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, modulating biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • 5-Methanesulfonyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its pyridin-3-ol structure, which imparts distinct chemical properties compared to its phenol or aniline counterparts

Properties

IUPAC Name

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBCXWYEYHYNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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